molecular formula C23H16FNO3 B11688055 4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No.: B11688055
M. Wt: 373.4 g/mol
InChI Key: DSIAOSHOVXSHMQ-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluoro group, a methyl group, and a chromen-2-one moiety. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-7-yl)phenyl]propanamide: Similar structure with a propanamide group instead of a benzamide group.

    4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Similar structure with an acetamide group instead of a benzamide group.

    4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide: Similar structure with a butanamide group instead of a benzamide group

Uniqueness

4-fluoro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and binding affinity, while the chromen-2-one moiety contributes to its biological activity.

Properties

Molecular Formula

C23H16FNO3

Molecular Weight

373.4 g/mol

IUPAC Name

4-fluoro-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide

InChI

InChI=1S/C23H16FNO3/c1-14-12-18(25-22(26)15-6-8-17(24)9-7-15)10-11-19(14)20-13-16-4-2-3-5-21(16)28-23(20)27/h2-13H,1H3,(H,25,26)

InChI Key

DSIAOSHOVXSHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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